methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1098340-29-4
VCID: VC4485962
InChI: InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)16-15(17(19)20-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC
Molecular Formula: C17H15NO2
Molecular Weight: 265.312

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate

CAS No.: 1098340-29-4

Cat. No.: VC4485962

Molecular Formula: C17H15NO2

Molecular Weight: 265.312

* For research use only. Not for human or veterinary use.

methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate - 1098340-29-4

Specification

CAS No. 1098340-29-4
Molecular Formula C17H15NO2
Molecular Weight 265.312
IUPAC Name methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate
Standard InChI InChI=1S/C17H15NO2/c1-11-7-9-12(10-8-11)16-15(17(19)20-2)13-5-3-4-6-14(13)18-16/h3-10,18H,1-2H3
Standard InChI Key OEUQMMHSABGNLU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC

Introduction

Synthetic Methodologies

Copper(II)-Catalyzed Sequential Coupling Reactions

A pivotal synthesis route involves copper(II)-catalyzed sequential Chan–Lam and cross-dehydrogenative coupling reactions. In this method, 2-(4-methylphenyl)-1H-indole-3-carboxylic acid undergoes esterification with methanol in the presence of a copper catalyst. The reaction proceeds via:

  • Chan–Lam coupling to introduce the 4-methylphenyl group at the 2-position.

  • Cross-dehydrogenative coupling to form the methoxycarbonyl moiety at the 3-position .

Key conditions include:

  • Temperature: 80–100°C

  • Catalyst: Cu(OAc)₂

  • Solvent: Dimethylformamide (DMF)

  • Yield: ~65% .

This method emphasizes atom economy and avoids hazardous reagents, aligning with green chemistry principles.

Fischer Indole Synthesis

An alternative approach adapts the Fischer indole synthesis, a classical method for constructing indole rings. Phenylhydrazine derivatives react with ketones (e.g., 4-methylacetophenone) under acidic conditions (e.g., polyphosphoric acid) to form the indole core . Subsequent formylation at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the carboxyl group, which is then esterified with methanol . While less efficient than copper catalysis, this route offers flexibility in modifying substituents.

Physicochemical Properties

Methyl 2-(4-methylphenyl)-1H-indole-3-carboxylate exhibits the following properties:

PropertyValueSource
Molecular Weight265.31 g/mol
Boiling Point474.2 ± 33.0 °C
Density1.2 ± 0.1 g/cm³
LogP (Hydrophobicity)3.9
Vapor Pressure0.0 ± 1.2 mmHg at 25°C

The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water . Its topological polar surface area (42.1 Ų) suggests potential bioavailability, a critical factor in drug design .

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups:

  • C=O Stretch: 1713 cm⁻¹ (ester carbonyl) .

  • N-H Stretch: 3275 cm⁻¹ (indole NH) .

  • Aromatic C-H Stretch: 3050–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

  • δ 12.78 ppm (s, 1H, indole NH) .

  • δ 8.33 ppm (s, 1H, C2-H) .

  • δ 7.20–7.54 ppm (m, 4H, aromatic protons) .

  • δ 4.43 ppm (q, 2H, -OCH₂CH₃) .

¹³C NMR:

  • δ 160 ppm (C=O ester) .

  • δ 153 ppm (C3 of indole) .

  • δ 111–140 ppm (aromatic carbons) .

Mass Spectrometry

The GC-MS spectrum shows a molecular ion peak at m/z 265.11, consistent with the molecular formula C₁₇H₁₅NO₂ . Fragmentation patterns include loss of the methoxy group (-31 Da) and cleavage of the ester moiety (-44 Da) .

ParameterSpecificationSource
Hazard CodesH303, H313, H333
Precautionary MeasuresUse gloves, eye protection
Storage-20°C in inert atmosphere

The compound is harmful if swallowed, inhaled, or absorbed through skin. Proper ventilation and personal protective equipment (PPE) are mandatory during handling .

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